molecular formula C9H5F3N2O2 B7876016 4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one

4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one

Cat. No.: B7876016
M. Wt: 230.14 g/mol
InChI Key: YYVGPUGVMKOXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a furan ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylamine with trifluoroacetic anhydride to form an intermediate, which is then cyclized with a suitable reagent to yield the desired pyrimidinone compound. The reaction conditions often require the use of solvents like acetonitrile or dimethylformamide and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinones.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Furanones and related derivatives.

    Reduction: Dihydropyrimidinones.

    Substitution: Various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-furyl)pyrimidin-2-amine: Similar structure but lacks the trifluoromethyl group.

    6-(trifluoromethyl)pyrimidin-2(1H)-one: Similar structure but lacks the furan ring.

    4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one is unique due to the presence of both the furan ring and the trifluoromethyl group, which confer distinct electronic and steric properties

Properties

IUPAC Name

4-(furan-2-yl)-6-(trifluoromethyl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)7-4-5(13-8(15)14-7)6-2-1-3-16-6/h1-4H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVGPUGVMKOXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=O)NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.